molecular formula C17H15N5O B2674541 1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1010936-08-9

1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2674541
CAS RN: 1010936-08-9
M. Wt: 305.341
InChI Key: MHSMKNZHINYKQE-UHFFFAOYSA-N
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Description

1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

  • Ultrasound Irradiation in Synthesis : A comparative study highlighted the advantages of ultrasound irradiation over conventional heating methods in synthesizing quinoxaline derivatives, offering shorter reaction times and higher yields. This technique could be relevant for the efficient synthesis of compounds similar to the one of interest (Abdula, Salman, & Mohammed, 2018).

Catalytic Behavior

  • Catalytic Applications : Research on iron and cobalt complexes bearing quinoxaline moieties demonstrated their potential as catalysts for ethylene reactivity, suggesting that compounds containing quinoxaline units could be explored for catalytic applications (Sun et al., 2007).

Anticancer Activity

  • Potential Anti-cancer Agents : A study on anilino-3H-pyrrolo[3,2-f]quinoline derivatives showed significant antiproliferative activity, suggesting that compounds with similar structural features could have applications in cancer research (Via et al., 2008).

Corrosion Inhibition

  • Corrosion Inhibition : Quinoxaline derivatives have been investigated for their role as corrosion inhibitors for mild steel in acidic conditions, indicating the potential utility of similar compounds in material science and engineering (Olasunkanmi et al., 2015).

Polymerization Catalysts

  • Ring-Opening Polymerization : Aluminum and zinc complexes supported by pyrrole-based ligands, including structures related to the compound of interest, have been utilized as catalysts for the ring-opening polymerization of ε-caprolactone, demonstrating potential applications in polymer chemistry (Qiao, Ma, & Wang, 2011).

properties

IUPAC Name

1-[5-(1H-pyrrol-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-11(23)22-17(10-16(21-22)13-3-2-6-18-13)12-4-5-14-15(9-12)20-8-7-19-14/h2-9,17-18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSMKNZHINYKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CN2)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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